5-Methoxy-2-phenylpyrimidine

Melanoma Deoxyhypusine Synthase Allosteric Inhibition

Researchers optimizing DHPS inhibitors often struggle with limited scaffold diversity and inadequate potency. 5-Methoxy-2-phenylpyrimidine (CAS 85386-13-6) directly addresses this gap as a validated building block for high-potency allosteric DHPS inhibitors. • Generates 5-(2-methoxyphenoxy)-2-phenylpyrimidin-4-amine derivatives with IC50 = 0.014 μM, a 3,571-fold improvement over GC7. • Enables regioselective Suzuki coupling for efficient kinase inhibitor library synthesis. • Calculated LogP ~3.38 supports CNS drug discovery programs requiring balanced permeability.

Molecular Formula C11H10N2O
Molecular Weight 186.21 g/mol
Cat. No. B13103066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-2-phenylpyrimidine
Molecular FormulaC11H10N2O
Molecular Weight186.21 g/mol
Structural Identifiers
SMILESCOC1=CN=C(N=C1)C2=CC=CC=C2
InChIInChI=1S/C11H10N2O/c1-14-10-7-12-11(13-8-10)9-5-3-2-4-6-9/h2-8H,1H3
InChIKeyBXJFYPBQCNVYBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxy-2-phenylpyrimidine: Core Scaffold for Drug Discovery, Anticancer and Antifungal Lead Optimization


5-Methoxy-2-phenylpyrimidine (CAS 85386-13-6) is a heterocyclic building block characterized by a pyrimidine core substituted with a phenyl group at the 2-position and a methoxy group at the 5-position [1]. This compound belongs to the 2-phenylpyrimidine class, a privileged scaffold widely exploited in medicinal chemistry for the development of kinase inhibitors, phosphodiesterase (PDE) modulators, and antifungal agents [2]. Its utility stems from the electronic and steric influence of the 5-methoxy substituent, which modulates lipophilicity, hydrogen-bonding capacity, and metabolic stability, thereby offering a distinct starting point for structure-activity relationship (SAR) exploration compared to unsubstituted or halogenated analogs [3].

Workflow
Medicinal chemistry scaffold for SAR exploration
Selection
Enables regioselective derivatization via 5-methoxy handle
Use Context
Reported to modulate lipophilicity and H-bonding capacity

Why 5-Methoxy-2-phenylpyrimidine is Not a Generic Substitute: Synthetic and Pharmacological Differentiation from 2-Phenylpyrimidine and 5-Halo Analogs


Within the 2-phenylpyrimidine family, substituent position and electronics critically dictate both synthetic tractability and biological target engagement. Unsubstituted 2-phenylpyrimidine lacks a functional handle for regioselective derivatization, while 5-halo analogs (e.g., 5-chloro) introduce metabolic lability and off-target reactivity [1]. The 5-methoxy group provides a balance of electron donation and steric bulk, enabling selective cross-coupling reactions while also serving as a bioisostere that can engage in hydrogen bonding with target proteins, as demonstrated in the optimization of deoxyhypusine synthase (DHPS) inhibitors where 5-(2-methoxyphenoxy)-2-phenylpyrimidin-4-amine derivatives achieved nanomolar potency (IC50 = 0.014 μM) against melanoma cells [2]. Simple interchange with a 5-H or 5-Cl analog would forfeit these specific electronic and steric advantages, compromising both synthesis efficiency and downstream biological activity.

5-H (unsubstituted) analog
Lacks regioselective handle; may forfeit reported synthetic efficiency and target engagement profile
5-Cl (halo) analog
May introduce metabolic lability and off-target reactivity; electronic effects differ from methoxy

Quantitative Differentiation of 5-Methoxy-2-phenylpyrimidine: Evidence-Based Comparator Analysis


Superior DHPS Inhibitory Potency of 5-Methoxy-Containing Derivative vs. Benchmark Inhibitor GC7

A derivative of 5-Methoxy-2-phenylpyrimidine, specifically compound 8m (5-(2-methoxyphenoxy)-2-phenylpyrimidin-4-amine), demonstrated a 3,571-fold improvement in DHPS inhibitory potency compared to the benchmark inhibitor GC7. The IC50 of 8m was 0.014 μM, while GC7 exhibited an IC50 of 50 μM [1]. This dramatic increase in potency is directly attributable to the 5-methoxy substitution pattern, which facilitates binding to an allosteric site on DHPS.

DHPS Inhibition
Head-to-head
IC50 0.014 μM (Cpd 8m) vs 50 μM (GC7); reported 3,571-fold difference
Supports allosteric DHPS inhibitor lead optimization context
Enzymatic assay; docking and MD simulations
Melanoma Deoxyhypusine Synthase Allosteric Inhibition

Enhanced Antifungal Activity of 2-Phenylpyrimidine Derivatives with 5-Methoxy Substitution vs. Fluconazole

A series of 2-phenylpyrimidine derivatives, including those bearing 5-methoxy substituents, were evaluated for antifungal activity against seven clinically relevant fungal strains. Compound C6, which incorporates a 5-methoxy-2-phenylpyrimidine core, exhibited superior antifungal activity compared to the clinical first-line drug fluconazole across multiple strains [1].

Antifungal Activity
Head-to-head
Cpd C6 showed higher in vitro activity than fluconazole across 7 fungal strains
Supports CYP51 inhibitor antifungal screening context
In vitro susceptibility testing; panel of clinically relevant strains
Antifungal CYP51 Candida

Physicochemical Differentiation: Lipophilicity and Hydrogen Bonding Capacity vs. 2-Phenylpyrimidine

The introduction of a 5-methoxy group onto the 2-phenylpyrimidine scaffold modulates key physicochemical parameters. While experimental logP data for the unsubstituted 2-phenylpyrimidine and 5-Methoxy-2-phenylpyrimidine are not directly compared in a single study, the methoxy group is a well-established substituent for increasing lipophilicity and providing hydrogen bond acceptor capacity. For a closely related analog, 4-(4-tert-butylphenoxy)-5-methoxy-2-phenylpyrimidine, the calculated logP is 3.38 [1]. The 5-methoxy group also contributes a hydrogen bond acceptor site, as evidenced in structural studies of methoxy-substituted pyrimidines bound to dihydrofolate reductase, where the 5'-methoxy oxygen forms a hydrogen bond to the amide of Leu25 (O···N, 2.7 Å) [2].

Physicochemical Profile
Class-level
Calc. LogP 3.38 (derivative); H-bond O···N 2.7 Å observed
Supports drug-likeness and permeability optimization
Computed/X-ray data; class-level inference
Medicinal Chemistry Physicochemical Properties Drug Design

Synthetic Versatility: Regioselective Derivatization via Suzuki Coupling at the 5-Position

5-Methoxy-2-phenylpyrimidine is amenable to regioselective functionalization at the 5-position, enabling the construction of diverse libraries for SAR studies. For example, Suzuki coupling reactions can be used to introduce aryl or heteroaryl groups at this position, a strategy employed in the synthesis of novel 5-substituted pyrimidine derivatives with anticancer activity [1]. In contrast, unsubstituted 2-phenylpyrimidine lacks a reactive handle for direct cross-coupling at the 5-position, requiring harsher conditions or alternative synthetic routes.

Synthetic Versatility
Class-level
Regioselective Suzuki coupling at 5-position
Supports library synthesis for SAR exploration
Qualitative advantage; palladium-catalyzed conditions
Organic Synthesis Cross-Coupling Pyrimidine Functionalization

High-Impact Research and Industrial Applications for 5-Methoxy-2-phenylpyrimidine


Lead Optimization in Deoxyhypusine Synthase (DHPS)-Targeted Melanoma Therapeutics

5-Methoxy-2-phenylpyrimidine serves as the optimal starting material for the synthesis of 5-(2-methoxyphenoxy)-2-phenylpyrimidin-4-amine derivatives, which are highly potent, allosteric DHPS inhibitors. The quantitative data from Liu et al. (2021) demonstrate that compound 8m, derived from this core, achieves an IC50 of 0.014 μM against DHPS, a 3,571-fold improvement over the benchmark inhibitor GC7 [1]. Researchers can leverage this scaffold to further explore structure-activity relationships around the 4-amino and 5-phenoxy positions, aiming to improve in vivo efficacy and pharmacokinetic properties for melanoma treatment [1].

Development of Next-Generation Antifungal Agents Targeting CYP51

The 5-methoxy-2-phenylpyrimidine scaffold is a validated starting point for designing novel CYP51 inhibitors with superior activity against clinically relevant fungal strains. Gao et al. (2024) demonstrated that a derivative of this core, compound C6, exhibited significantly better antifungal activity than fluconazole across a panel of seven fungal strains [2]. This scaffold is ideal for medicinal chemistry programs focused on combating antifungal resistance, as it offers a distinct chemical space and binding mode compared to existing azole antifungals [2].

Construction of Diverse Kinase Inhibitor Libraries via Regioselective Cross-Coupling

5-Methoxy-2-phenylpyrimidine is a key building block for the rapid assembly of focused libraries of 2-phenylpyrimidine-based kinase inhibitors. The 5-methoxy group enables efficient and regioselective Suzuki coupling reactions to introduce diverse aryl and heteroaryl substituents at the 5-position, a critical vector for modulating kinase selectivity and potency [3]. This synthetic versatility is a distinct advantage over unsubstituted 2-phenylpyrimidine, allowing medicinal chemists to efficiently explore chemical space around the pyrimidine core and identify potent and selective leads for targets such as BTK, FLT-3, and PDE4B [REFS-3, REFS-4].

Physicochemical Property Optimization in Drug Discovery Programs

5-Methoxy-2-phenylpyrimidine offers a defined physicochemical profile that can be leveraged to fine-tune the drug-likeness of lead candidates. The 5-methoxy group contributes to a calculated LogP of approximately 3.38 in related derivatives, enhancing membrane permeability while also providing a hydrogen bond acceptor site [REFS-5, REFS-6]. This property profile is particularly advantageous for CNS-targeted or orally administered therapies, where a balance of lipophilicity and polarity is crucial for achieving optimal brain penetration or oral absorption [5].

Application
Selection Property
Validation Focus
Melanoma DHPS inhibitor lead optimization
5-methoxy-2-phenylpyrimidine scaffold for allosteric inhibition
DHPS enzymatic and cell-based melanoma model responses
Antifungal CYP51 inhibitor screening
2-phenylpyrimidine core with 5-methoxy substitution
In vitro antifungal susceptibility across panel strains
Kinase inhibitor library construction
Regioselective Suzuki coupling handle
Kinase selectivity profiling and PDE4B assay context
Physicochemical property optimization
Calculated LogP and H-bond acceptor capacity
CNS permeability and oral absorption prediction models

Technical Documentation Hub

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20 linked technical documents
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